molecular formula C10H10INO B186092 N-(4-iodophenyl)cyclopropanecarboxamide CAS No. 23779-17-1

N-(4-iodophenyl)cyclopropanecarboxamide

Cat. No.: B186092
CAS No.: 23779-17-1
M. Wt: 287.1 g/mol
InChI Key: OWRJMRAKRDWZHS-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C10H10INO and a molecular weight of 287.1 g/mol . It is characterized by the presence of an iodophenyl group attached to a cyclopropanecarboxamide moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)cyclopropanecarboxamide typically involves the reaction of 4-iodoaniline with cyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while coupling reactions could produce biaryl compounds .

Scientific Research Applications

N-(4-iodophenyl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.

    Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)cyclopropanecarboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodophenyl group can facilitate interactions with specific proteins, while the cyclopropanecarboxamide moiety may influence the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)cyclopropanecarboxamide
  • N-(4-chlorophenyl)cyclopropanecarboxamide
  • N-(4-fluorophenyl)cyclopropanecarboxamide

Uniqueness

N-(4-iodophenyl)cyclopropanecarboxamide is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s reactivity and interactions with other molecules, making it particularly useful in specific research applications .

Properties

IUPAC Name

N-(4-iodophenyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO/c11-8-3-5-9(6-4-8)12-10(13)7-1-2-7/h3-7H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRJMRAKRDWZHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351285
Record name N-(4-iodophenyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23779-17-1
Record name N-(4-iodophenyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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